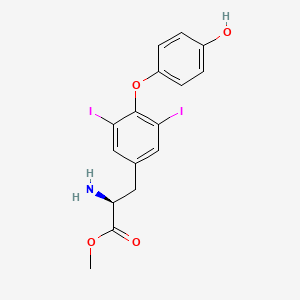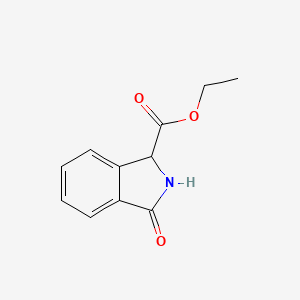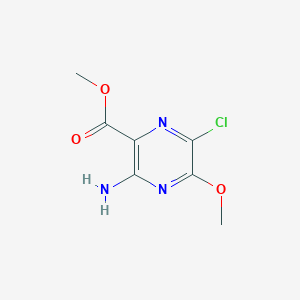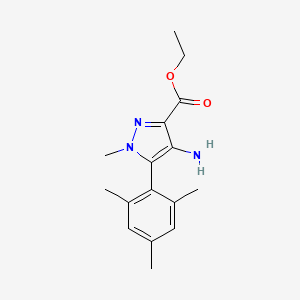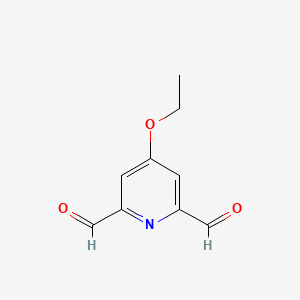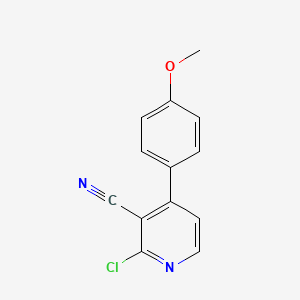
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile
Übersicht
Beschreibung
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile , also known by its chemical formula C13H11ClN2O2 , is a compound with intriguing properties. It falls within the class of nicotinonitriles , which are derivatives of nicotinic acid. This particular compound features a chlorine atom (2-chloro substitution) and a methoxy group (4-methoxy substitution) on the pyridine ring.
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile involves several steps. While I don’t have specific analytical data for this compound, it can be synthesized through various methods, including Hantzsch pyridine synthesis , nitrile formation , and chlorination reactions . Researchers have explored different synthetic routes to obtain this compound, and further investigation is warranted to optimize its synthesis.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile reveals a pyridine ring with substituents at positions 2 and 4. The chlorine atom (Cl) replaces a hydrogen atom at position 2, while the methoxy group (OCH3) occupies position 4. The nitrile functional group (CN) is attached to the pyridine ring, contributing to its unique properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions , oxidations , and reductions . Researchers have investigated its reactivity with different nucleophiles and electrophiles. Additionally, the nitrile group may undergo hydrolysis under specific conditions, yielding the corresponding carboxylic acid.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : Investigating its solubility in various solvents provides insights into its practical applications.
- Color and Odor : These sensory properties contribute to its characterization.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile derivatives have shown promise in antimicrobial applications. A study by Guna et al. (2015) synthesized variants of this compound and tested their antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds displayed significant antimicrobial properties, suggesting potential for use in combating microbial infections (Guna, Bhadani, Purohit, & Purohit, 2015).
Corrosion Inhibition
This compound has also found applications in the field of corrosion inhibition. Ansari, Quraishi, and Singh (2015) investigated pyridine derivatives, including 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, for their effectiveness in inhibiting corrosion of N80 steel in hydrochloric acid. The studies showed that these compounds effectively reduced corrosion, demonstrating their potential as corrosion inhibitors in industrial applications (Ansari, Quraishi, & Singh, 2015).
Photophysical Studies
The compound's photophysical properties have been explored for potential applications in light-emitting materials. Ahipa et al. (2014) synthesized a nicotinonitrile derivative and studied its spectroscopic, crystal structure, and photophysical properties. The compound exhibited good absorption and fluorescence properties, indicating its suitability for applications in optoelectronics and as a blue light-emitting material (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Dye-Sensitized Solar Cells
In the field of renewable energy, nicotinonitrile derivatives have been explored for use in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile compound and tested its photovoltaic performance in DSSCs. The study found that this compound, when used as a co-sensitizer dye, significantly improved the efficiency of DSSCs (Hemavathi et al., 2019).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Toxicity : Assess its toxicity profile through animal studies and in vitro assays.
- Handling : Proper lab practices, protective equipment, and ventilation are crucial.
- Storage : Store it in a cool, dry place away from incompatible materials.
Zukünftige Richtungen
Researchers should explore the following aspects:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize properties.
- Industrial Applications : Assess its utility in materials science or organic synthesis.
Please note that while I’ve provided a comprehensive overview, detailed studies and experimental data are essential for a deeper understanding of this compound’s properties and potential. 🧪🔬
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDMWSMSQOHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxyphenyl)nicotinonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide](/img/structure/B3250470.png)
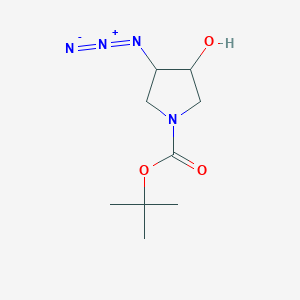
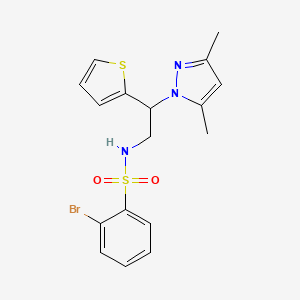
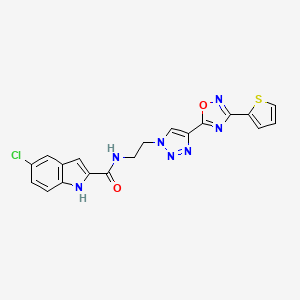
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250485.png)
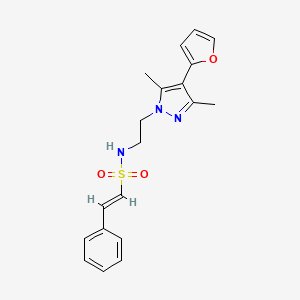

![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)
